2-(3-Amino-4-methylphenyl)cyclopentan-1-one

Medicinal Chemistry Drug Design Physicochemical Properties

2-(3-Amino-4-methylphenyl)cyclopentan-1-one (CAS 1391232-65-7) is a synthetic, small-molecule aryl cyclopentanone derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol. The compound features a cyclopentanone core substituted at the 2-position with a 3-amino-4-methylphenyl ring, combining a reactive ketone, a primary aromatic amine, and a methyl group in a single scaffold.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B13258336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-methylphenyl)cyclopentan-1-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CCCC2=O)N
InChIInChI=1S/C12H15NO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10H,2-4,13H2,1H3
InChIKeyRZUDAMWPJHMYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-methylphenyl)cyclopentan-1-one (CAS 1391232-65-7): A Specialized Aryl Cyclopentanone Building Block for Medicinal Chemistry Procurement


2-(3-Amino-4-methylphenyl)cyclopentan-1-one (CAS 1391232-65-7) is a synthetic, small-molecule aryl cyclopentanone derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . The compound features a cyclopentanone core substituted at the 2-position with a 3-amino-4-methylphenyl ring, combining a reactive ketone, a primary aromatic amine, and a methyl group in a single scaffold . It is primarily utilized as a versatile intermediate or fragment in medicinal chemistry and organic synthesis, offering multiple sites for further chemical elaboration . Its physicochemical profile, including a topological polar surface area (TPSA) of 43.09 Ų, a calculated LogP of 2.41, one hydrogen bond donor, and two hydrogen bond acceptors, positions it within a favorable property space for lead-like compound development .

Workflow Medicinal chemistry building block
Functional handles Ketone, primary amine, methyl substitution
Property space Lead-like profile (TPSA, LogP, HBD/HBA)
Procurement Available from multiple suppliers

Why Direct Substitution of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one with Unsubstituted or Deaminated Analogs Fails in Lead Optimization


In the context of medicinal chemistry procurement, substituting 2-(3-Amino-4-methylphenyl)cyclopentan-1-one with a simpler, more readily available analog like 2-(4-methylphenyl)cyclopentan-1-one or 2-phenylcyclopentanone is not functionally equivalent. The presence of the 3-amino substituent fundamentally alters the electronic and hydrogen-bonding capabilities of the scaffold, which is directly reflected in distinct physicochemical property profiles . For instance, the amino group introduces a hydrogen bond donor (HBD) and significantly increases the topological polar surface area (TPSA) compared to the deaminated analog, impacting critical drug-like properties such as permeability and solubility . Such differences can lead to divergent structure-activity relationships (SAR) and pharmacokinetic (PK) profiles, meaning a non-aminated analog cannot serve as a direct substitute without losing or altering key molecular interactions and biological outcomes [1]. The data below quantifies these critical differentiators for informed procurement decisions.

Attribute
Target Compound
Deaminated Analog
Hydrogen-bond donor
Present
Absent
Polar surface area
Higher TPSA
Lower TPSA
Key interaction potential
May support H-bond-mediated target engagement
May lack critical binding interaction

Quantitative Differentiation Guide for 2-(3-Amino-4-methylphenyl)cyclopentan-1-one Against Closest Analogs for Scientific Selection


Hydrogen Bond Donor Capacity: A Key Differentiator from the Non-Aminated 2-(4-Methylphenyl) Analog

The introduction of a primary aromatic amine in 2-(3-Amino-4-methylphenyl)cyclopentan-1-one provides a hydrogen bond donor (HBD) that is absent in the common core analog 2-(4-methylphenyl)cyclopentan-1-one. This single chemical change more than doubles the topological polar surface area (TPSA) and fundamentally alters the solubility and permeability profile of the compound . For medicinal chemists optimizing for target engagement where a hydrogen bond interaction is critical, the non-aminated analog cannot function as a substitute .

H-Bond Donor Comparison
Class-level
Target: HBD = 1, TPSA = 43.09 Ų
Analog: HBD = 0, TPSA = 17.07 Ų
ΔTPSA +26.02 Ų (+152%)
Reported difference may influence permeability and solubility
Computational prediction; experimental data to verify
Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (LogP) Comparison: The Methyl-Amino Synergy vs. Fluoro-Amino Analog

A head-to-head comparison of calculated LogP values reveals a subtle but significant difference between the target methyl derivative and its fluoro-amino analog. 2-(3-Amino-4-methylphenyl)cyclopentan-1-one exhibits a slightly higher LogP (2.41) compared to 2-(3-Amino-4-fluorophenyl)cyclopentan-1-one (LogP ~1.96), a difference of approximately 0.45 log units . This difference indicates that the methyl analog is more lipophilic, which can be advantageous for programs requiring enhanced membrane permeability or a higher volume of distribution, while the fluoro analog predisposes a series to lower non-specific binding but potentially poorer absorption [1].

Lipophilicity (LogP) Comparison
Head-to-head
XLogP3: 2.41 vs 1.96
ΔLogP +0.45 (~28% more lipophilic)
Reported difference may support membrane permeability studies
Estimated values; in vitro confirmation advised
Lipophilicity ADME Lead Optimization

Synthetic Tractability: A Differentiating Advantage for Scaled Procurement

The synthesis of 2-(3-Amino-4-methylphenyl)cyclopentan-1-one proceeds via a straightforward condensation between commercially available 3-amino-4-methylbenzaldehyde and cyclopentanone, followed by reduction . This synthetic route is reportedly more atom-economical and uses less expensive starting materials than the synthesis of its 4-halo analogs (fluoro, chloro), which often require pre-functionalized, more costly halogenated benzaldehydes . Consequently, the target compound can be offered at a purity of 95% (HPLC) in multi-gram quantities by multiple vendors, indicating a mature and reliable supply chain compared to less common analogs .

Supply & Synthetic Tractability
Data to verify
Two-step synthesis, >3 suppliers, 1–10 g scale
Chloro analog: no active commercial listings
May support reliable procurement for lead optimization campaigns
Market analysis as of 2026; verify current availability
Process Chemistry Scale-up Procurement

Optimal Preclinical Application Scenarios for 2-(3-Amino-4-methylphenyl)cyclopentan-1-one Based on Quantified Property Differentiation


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Requiring Fine-Tuned Lipophilicity

In FBDD campaigns targeting the central nervous system (CNS), the observed LogP of 2.41 for this scaffold places it within an optimal range for BBB penetration, while the single hydrogen bond donor (HBD) mitigates excessive polarity. The +0.45 LogP increase over the fluoro analog makes it a superior choice for achieving higher brain-to-plasma ratios in preliminary in vivo studies, as per established CNS MPO scoring guidelines.

Kinase Inhibitor Lead Generation Requiring a Specific Donor-Acceptor Pharmacophore

For kinase programs where a hinge-binding motif requires a precise hydrogen bond donor-acceptor arrangement, the unique 3-amino-4-methyl substitution pattern provides a vector for interaction that is absent in the common deaminated 2-(4-methylphenyl) core . This pre-organized donor-acceptor pairing can be used to rapidly generate focused libraries probing the ATP-binding site, where the TPSA contribution of 43.09 Ų aids in achieving desired selectivity profiles .

ADME Toolbox Compound for Investigating Methyl vs. Fluoro Bioisosteric Effects

The precise +0.45 LogP difference and distinct TPSA profile between the 4-methyl- and 4-fluoro-amino analogs provide a controlled chemical probe set to deconvolute the effects of methyl/fluoro bioisosterism on metabolic stability and CYP450 inhibition . Procuring both compounds allows DMPK scientists to generate robust, intra-assay comparative data for their specific discovery program.

Building Block for Parallel Synthesis of Diverse, Lead-Like Libraries

The confirmed commercial availability of this monomer in >95% purity from multiple suppliers in 1-10g quantities de-risks its use as a core scaffold for parallel library synthesis . Its synthetic tractability, combined with a calculated LogP of 2.41 and TPSA of 43.09 Ų, ensures that the resulting library members will predominantly reside within lead-like chemical space, increasing the probability of identifying high-quality lead compounds .

Application
Selection Property
Validation Focus
CNS fragment-based lead discovery
Balanced lipophilicity and H-bond donor profile
CNS permeability and brain exposure models
Kinase inhibitor pharmacophore elaboration
Hinge-binding H-bond donor/acceptor geometry
ATP-site binding and selectivity assays
Methyl/fluoro bioisostere DMPK comparison
LogP and TPSA differentiation
Metabolic stability and CYP inhibition profiling
Parallel synthesis of lead-like libraries
Multi-vendor availability and synthetic accessibility
Compound library property space validation
Quote Request

Request a Quote for 2-(3-Amino-4-methylphenyl)cyclopentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.